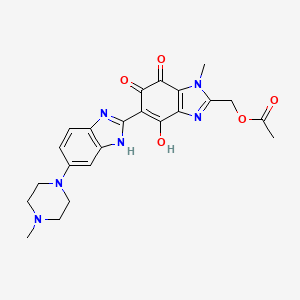![molecular formula C8H8N2O2 B12932933 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B12932933.png)
2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique fused ring structure, which combines elements of both pyridine and pyrrole. The presence of a carboxylic acid functional group further enhances its chemical reactivity and potential for derivatization.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted pyridines and pyrroles can be subjected to cyclization reactions using catalysts like palladium or copper. Reaction conditions often involve elevated temperatures and inert atmospheres to facilitate the formation of the desired heterocyclic structure .
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or amines using reducing
Propriétés
Formule moléculaire |
C8H8N2O2 |
|---|---|
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C8H8N2O2/c11-8(12)6-4-9-3-5-1-2-10-7(5)6/h3-4,10H,1-2H2,(H,11,12) |
Clé InChI |
QUYYCFQJLCWZMZ-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2=C(C=NC=C21)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(6-Aminopyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide](/img/structure/B12932850.png)
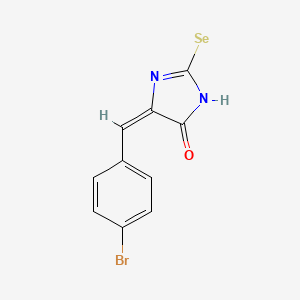
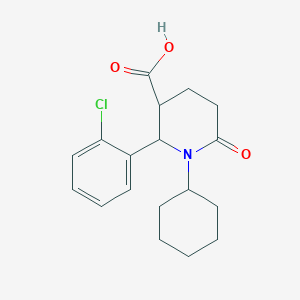
![9H-Purine-9-propanamide, 6-amino-N-[2-(1H-indol-3-yl)ethyl]-](/img/structure/B12932860.png)
![N-(2-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12932867.png)
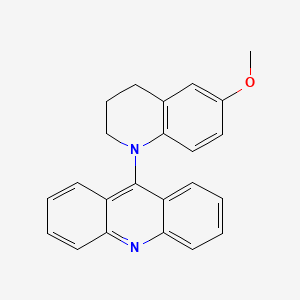

![tert-Butyl 1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B12932892.png)

![6-Chloro-9-[(4-methylphenyl)methyl]-2-(trifluoromethyl)-9H-purine](/img/structure/B12932917.png)
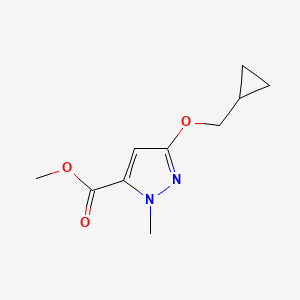
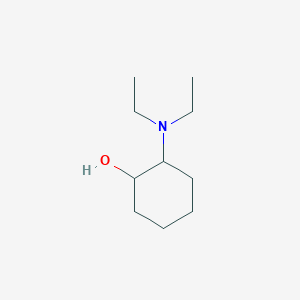
![Benzenesulfonamide, 3-chloro-N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]-](/img/structure/B12932934.png)
